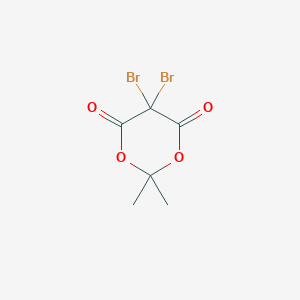

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

Propriétés

IUPAC Name |

5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2O4/c1-5(2)11-3(9)6(7,8)4(10)12-5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBNIRVIOCWRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471860 | |

| Record name | 5,5-Dibromomeldrum's Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66131-14-4 | |

| Record name | 5,5-Dibromomeldrum's Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In-depth Technical Guide on 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS Number: 66131-14-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a halogenated derivative of Meldrum's acid. The document details its chemical properties, synthesis, and known applications, with a focus on its role as a brominating agent in organic synthesis.

Core Compound Properties

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5,5-Dibromomeldrum's acid, is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 66131-14-4 | [1] |

| Molecular Formula | C₆H₆Br₂O₄ | [1] |

| Molecular Weight | 301.92 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 72-78 °C | |

| Purity | Typically >97% | [1] |

Synthesis

The primary method for the synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is through the direct bromination of its parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).[2]

Experimental Protocol: Synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

This protocol is based on the general method described for the dibromination of Meldrum's acid.[2]

Materials:

-

2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

A suitable base (e.g., pyridine, sodium hydroxide)

-

Bromine (Br₂)

-

An appropriate solvent (e.g., dichloromethane, carbon tetrachloride)

Procedure:

-

Dissolve Meldrum's acid in the chosen solvent in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Add two molar equivalents of the base dropwise to the stirred solution.

-

Slowly add two molar equivalents of bromine from the dropping funnel. Maintain the temperature of the reaction mixture during the addition.

-

After the addition is complete, allow the reaction mixture to stir for a specified period at a controlled temperature to ensure complete dibromination.

-

Upon completion, the reaction mixture should be worked up. This may involve washing with an aqueous solution to remove the base and any unreacted bromine, followed by drying of the organic layer.

-

The solvent is then removed under reduced pressure to yield the crude product.

-

The crude 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione can be purified by recrystallization from a suitable solvent system.

Note: The exact conditions, including the choice of base, solvent, reaction time, and temperature, may vary and should be optimized based on the specific laboratory setup and desired purity.

Chemical Reactivity and Applications

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is recognized as a useful and selective brominating reagent in organic synthesis.[1][2]

Role as a Brominating Agent

The compound serves as a source of electrophilic bromine for various chemical transformations. Its reactivity is attributed to the two bromine atoms attached to the acidic C-5 position of the Meldrum's acid backbone.

Reaction with Olefins

One of the documented applications of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is its reaction with olefins in the presence of a copper(I) bromide (CuBr) catalyst.[2] This reaction typically leads to the formation of 5-alkenyl-Meldrum's acid derivatives, which are versatile intermediates for further synthetic manipulations.

Signaling Pathways and Drug Development Applications

Currently, there is a lack of specific information in the public domain regarding the direct involvement of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione in defined signaling pathways or its direct application in drug development. Its utility in this field is likely as a reagent for the synthesis of more complex, biologically active molecules. The parent compound, Meldrum's acid, and its derivatives are known to be valuable precursors in the synthesis of a wide range of heterocyclic compounds, some of which may have pharmaceutical applications.

Visualizations

Synthesis Pathway

The synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione from Meldrum's acid can be visualized as a straightforward halogenation reaction.

Caption: Synthesis of the target compound from Meldrum's acid.

Application in Olefin Functionalization

The use of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione as a brominating agent for olefins in the presence of a catalyst represents a key application.

Caption: Catalytic reaction with olefins.

References

In-Depth Technical Guide: 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of the well-known Meldrum's acid. This document collates available data on its physicochemical properties, outlines relevant experimental protocols for its parent compound, and discusses its potential reactivity and applications based on established chemical principles.

Quantitative Data Summary

The following table summarizes the key quantitative data for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione and its parent compound, Meldrum's acid, for comparative analysis.

| Property | 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione | 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) |

| Molecular Formula | C₆H₆Br₂O₄[1] | C₆H₈O₄[2] |

| Molecular Weight | 301.92 g/mol [1] | 144.13 g/mol [3] |

| CAS Number | 66131-14-4[1] | 2033-24-1[2] |

| Appearance | Not specified (likely solid) | White to light yellow solid[3] |

| pKa | Not available | 4.97[2][3] |

| Melting Point | Not available | 94–95 °C (decomposes)[2][3] |

Synthesis and Experimental Protocols

Synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

The standard and most convenient method for synthesizing Meldrum's acid is through the condensation of malonic acid with acetone in the presence of acetic anhydride and a catalytic amount of sulfuric acid.[4]

Experimental Protocol:

-

Reaction Setup: A mixture of malonic acid and acetone is prepared in a round-bottom flask.

-

Reagent Addition: Acetic anhydride is added slowly to the mixture, followed by a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 30°C) for a specified time (e.g., 3 hours).

-

Work-up and Purification: The reaction mixture is then subjected to a work-up procedure, which may involve filtration, washing, and recrystallization to yield the pure product.

The structure of the resulting Meldrum's acid can be confirmed using spectroscopic methods such as IR and ¹H NMR.[5]

Proposed Synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

The synthesis of the 5,5-dibromo derivative would involve the bromination of Meldrum's acid at the highly acidic C5 position. Given that the hydrogens on the C5 methylene group of Meldrum's acid are acidic, they can be readily substituted with bromine.

Logical Workflow:

Caption: Proposed two-step synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione.

Reactivity and Potential Applications

The introduction of two bromine atoms at the C5 position significantly alters the chemical properties of the Meldrum's acid scaffold.

Reactivity

The parent Meldrum's acid is known for the high acidity of the methylene hydrogens at the C5 position, making it a versatile nucleophile in reactions like Knoevenagel condensations.[6] The substitution of these acidic protons with bromine atoms in 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione removes this nucleophilic character. Instead, the compound is described as a useful bromination reagent.[1] This suggests that the bromine atoms are labile and can be transferred to other molecules, making it a potential source of electrophilic bromine.

Potential Applications in Drug Development and Organic Synthesis

Given its nature as a brominating agent, 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione could be valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Brominated organic compounds are important intermediates in medicinal chemistry, often serving as precursors for cross-coupling reactions to build molecular complexity.

The rigid 1,3-dioxane-4,6-dione core structure is a recognized scaffold in the development of biologically active compounds.[7] While specific biological activities of the 5,5-dibromo derivative have not been detailed, its unique chemical properties may lead to novel applications in drug discovery and development.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the provided search results detailing signaling pathways directly involving 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione. Research in this area would be required to elucidate its biological effects and mechanisms of action.

A general experimental workflow to investigate the biological activity of this compound would involve:

Caption: General workflow for assessing the biological activity of a novel chemical entity.

References

- 1. scbt.com [scbt.com]

- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 3. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]

- 4. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. ir.uitm.edu.my [ir.uitm.edu.my]

- 7. grokipedia.com [grokipedia.com]

An In-Depth Technical Guide to the Synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a valuable reagent in organic synthesis. The protocol is presented in two main stages: the preparation of the precursor, 2,2-dimethyl-1,3-dioxane-4,6-dione (commonly known as Meldrum's acid), and its subsequent dibromination. This document includes detailed experimental procedures, tabulated quantitative data for easy comparison, and a visual representation of the synthetic workflow.

Introduction

2,2-Dimethyl-1,3-dioxane-4,6-dione, or Meldrum's acid, is a versatile cyclic acylal of malonic acid.[1][2][3] Its high acidity and reactivity make it a key building block in a wide array of chemical transformations, including alkylation, acylation, and condensation reactions.[2] The 5,5-dibromo derivative of Meldrum's acid serves as a useful intermediate, for instance, as a brominating reagent. This guide details a reliable protocol for its preparation.

Synthesis Protocol

The synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is a two-step process. First, Meldrum's acid is synthesized from malonic acid and acetone. Subsequently, Meldrum's acid is dibrominated at the 5-position.

Part 1: Synthesis of 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

A well-established and reliable method for the synthesis of Meldrum's acid is the condensation of malonic acid with acetone in the presence of acetic anhydride and a catalytic amount of sulfuric acid.[2] A detailed procedure can be adapted from established literature, such as Organic Syntheses.

Experimental Protocol:

A detailed and vetted procedure for the synthesis of Meldrum's acid can be found in Organic Syntheses, Coll. Vol. 7, p.289 (1990); Vol. 62, p.181 (1984). This procedure is widely recognized for its reliability and reproducibility.

Quantitative Data for 2,2-Dimethyl-1,3-dioxane-4,6-dione:

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₄ | [4] |

| Molecular Weight | 144.13 g/mol | [5] |

| Appearance | White to light yellow crystalline solid | [6] |

| Melting Point | 92-96 °C (decomposes) | [5] |

| pKa | 4.97 | [3] |

Spectroscopic Data for 2,2-Dimethyl-1,3-dioxane-4,6-dione:

| Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ 3.45 (s, 2H), 1.75 (s, 6H) | [7] |

| ¹³C NMR (CDCl₃) | δ 166.3, 105.1, 36.4, 27.8 | [2] |

| IR (KBr) | ν 1740, 1775 cm⁻¹ (C=O) | [8] |

Part 2: Synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

The dibromination of Meldrum's acid at the highly acidic C-5 position can be achieved by direct bromination using elemental bromine in the presence of a base to neutralize the generated hydrogen bromide. Pyridine is a suitable base for this transformation.

Experimental Protocol:

To a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane, cooled in an ice bath, is added pyridine (2.2 eq.). To this stirred solution, a solution of bromine (2.1 eq.) in the same solvent is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by washing with dilute acid to remove pyridine, followed by a wash with a reducing agent solution (e.g., sodium thiosulfate) to quench any remaining bromine, and finally with brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Quantitative Data for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione:

| Property | Value | Reference |

| Molecular Formula | C₆H₆Br₂O₄ | |

| Molecular Weight | 301.92 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 72.0 to 78.0 °C |

Spectroscopic Data for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione:

While a detailed spectrum from a primary literature source was not identified in the search, the expected spectroscopic characteristics would be:

| Type | Expected Data |

| ¹H NMR (CDCl₃) | Absence of the singlet around δ 3.45 ppm (disappearance of the C-5 protons). A singlet for the two methyl groups would be observed. |

| ¹³C NMR (CDCl₃) | A signal for the C-5 carbon significantly shifted downfield due to the two bromine atoms. Signals for the carbonyl carbons, the quaternary carbon at C-2, and the methyl carbons. |

| IR | Strong carbonyl stretching frequencies, likely shifted compared to the starting material. |

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step process: the formation of Meldrum's acid followed by its dibromination.

Caption: Synthetic pathway for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione.

Signaling Pathway (Logical Relationship)

The chemical transformation relies on the acidic nature of the C-5 protons of Meldrum's acid, which facilitates the electrophilic substitution by bromine. The base plays a crucial role in this process.

Caption: Logical flow of the dibromination reaction of Meldrum's acid.

Conclusion

This technical guide provides a detailed protocol for the synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, starting from readily available precursors. The procedures outlined, supported by quantitative data and visual workflows, are intended to be a valuable resource for researchers in organic synthesis and drug development. Adherence to standard laboratory safety practices is essential when carrying out these chemical transformations.

References

- 1. rsc.org [rsc.org]

- 2. ir.uitm.edu.my [ir.uitm.edu.my]

- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 4. 1,3-Dioxane-4,6-dione, 2,2-dimethyl- [webbook.nist.gov]

- 5. 2,2-二甲基-1,3-二噁烷-4,6-二酮 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Dibromomeldrum's acid, is a halogenated derivative of Meldrum's acid. Meldrum's acid itself, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis, valued for the high acidity of its methylene protons and its utility as a building block for a variety of molecular scaffolds.[1] The introduction of two bromine atoms at the 5-position significantly alters the reactivity of the molecule, transforming it into a potent electrophile and a valuable intermediate for the synthesis of complex heterocyclic systems and other novel organic compounds. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, with a focus on its applications in synthetic chemistry and potential relevance to drug discovery and development.

Chemical and Physical Properties

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 66131-14-4 | [2] |

| Molecular Formula | C₆H₆Br₂O₄ | [2] |

| Molecular Weight | 301.92 g/mol | [2] |

| Melting Point | 72-78 °C | |

| Appearance | White to almost white powder/crystal | |

| Synonyms | Dibromomeldrum's acid, 5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane, Dibromomalonic Acid Cyclic Isopropylidine Ester, cycl-Isopropylidene Dibromomalonate | [2] |

| Solubility | Soluble in many organic solvents. | |

| Storage | Store in an inert atmosphere, preferably in a freezer at temperatures below -20°C. |

Spectral Data

¹H NMR: The proton NMR spectrum of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is expected to be simple, showing a singlet for the two equivalent methyl groups at the 2-position. The absence of a signal for the C5-protons, which is present in Meldrum's acid, is a key indicator of successful dibromination.

¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon at the 5-position, the carbonyl carbons, the quaternary carbon at the 2-position, and the methyl carbons. The chemical shift of the C5 carbon will be significantly different from that in Meldrum's acid due to the presence of the two bromine atoms.

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups (C=O) of the dione functionality. Other characteristic peaks will include those for C-O and C-H stretching and bending vibrations.

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of the molecular ion will be indicative of the presence of two bromine atoms.

Synthesis

The primary method for the synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is the direct bromination of Meldrum's acid.

Experimental Protocol: Bromination of Meldrum's Acid

Materials:

-

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

Bromine (Br₂)

-

A suitable solvent (e.g., dichloromethane, acetic acid)

-

A weak base (e.g., sodium acetate, pyridine) (optional, to neutralize HBr byproduct)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Apparatus for filtration (e.g., Büchner funnel)

Procedure:

-

Dissolve Meldrum's acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine (2 equivalents) to the cooled solution via a dropping funnel with continuous stirring. The reaction is typically exothermic.

-

If a base is used, it can be added to the reaction mixture to neutralize the hydrobromic acid (HBr) that is formed during the reaction.

-

After the addition of bromine is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve quenching with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine, followed by extraction with an organic solvent.

-

The organic layer is then washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione can be purified by recrystallization from an appropriate solvent system.

dot

Caption: Workflow for the synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione.

Reactivity and Applications in Organic Synthesis

The presence of two electron-withdrawing bromine atoms at the C5 position makes 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione a potent electrophile. It is a valuable precursor for the synthesis of a variety of organic compounds, particularly heterocyclic systems.

Reactions with Nucleophiles

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione readily reacts with various nucleophiles. These reactions typically involve the displacement of one or both bromine atoms. For example, its reaction with β-enaminones can lead to the formation of highly substituted dihydropyridine derivatives.

Precursor for Heterocyclic Synthesis

This dibromo compound serves as a key building block in the synthesis of various heterocyclic scaffolds that are of interest in medicinal chemistry. The reactivity of the dibromo- C5 center allows for the construction of complex ring systems through reactions with dinucleophiles.

dot

Caption: General reactivity of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione.

Applications in Drug Development

While direct applications of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione as a therapeutic agent have not been reported, its utility as a synthetic intermediate makes it a compound of interest for drug discovery and development. The heterocyclic scaffolds that can be synthesized from this compound are prevalent in many biologically active molecules. The ability to introduce diverse functionalities through reactions with various nucleophiles allows for the generation of compound libraries for high-throughput screening. For instance, Meldrum's acid and its derivatives have been utilized in the synthesis of compounds with potential antibacterial, antifungal, and anticancer properties.[3]

Safety and Handling

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is a highly reactive and versatile synthetic intermediate. Its unique electronic properties, stemming from the presence of two bromine atoms on the central carbon of the Meldrum's acid scaffold, make it a valuable tool for the construction of complex molecular architectures, particularly heterocyclic systems. For researchers and scientists in the field of drug development, this compound offers a gateway to novel chemical entities with potential therapeutic applications. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic potential.

References

Technical Guide: Safety Data for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

General Safety Concerns for Brominated Organic Compounds

Brominated organic compounds exhibit a wide range of toxicological profiles. Some are used as flame retardants and have low acute toxicity, while others can be more hazardous.[1] Alkyl bromine compounds can act as alkylating agents, and aromatic brominated derivatives have been implicated as hormone disruptors.[2] Prolonged exposure to some persistent brominated compounds has been associated with hepatotoxicity and hormonal imbalances.[3] The introduction of halogen atoms can also influence a molecule's persistence in the environment.[4] Given the presence of bromine, 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione should be handled with appropriate engineering controls and personal protective equipment until its specific toxicological properties are thoroughly investigated.

Reference Data: 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

The following sections detail the safety information for the non-brominated parent compound, Meldrum's acid.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C6H8O4 |

| Molecular Weight | 144.13 g/mol |

| Appearance | White to pale yellow-red solid (crystal - powder)[3] |

| Melting Point | 92 - 96 °C[5] |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in methanol.[3] |

| pKa | 4.97 |

Hazard Identification and Classification

| Hazard Class | Classification |

| GHS Classification | Skin irritation (Category 2), Eye irritation (Category 2A) |

| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation |

Toxicological Information

| Route of Exposure | Value | Species |

| Intravenous LD50 | 180 mg/kg[3][6] | Mouse |

Note: There is no available data for skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, STOT-single exposure, STOT-repeated exposure, or aspiration hazard for Meldrum's acid.[3][5]

Handling and Storage

| Aspect | Recommendations |

| Handling | Handle in a well-ventilated place.[3] Wear suitable protective equipment.[3] Avoid dust formation.[3][5] Wash hands and face thoroughly after handling.[3] |

| Storage | Keep container tightly closed.[3] Store in a refrigerator (2-8°C).[3][7] Store away from incompatible materials such as oxidizing agents.[3] |

First-Aid Measures

| Exposure | First-Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.[3] |

| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs: Get medical advice/attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3] |

| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell.[3] |

Personal Protective Equipment

| Type | Specification |

| Respiratory Protection | Dust respirator.[3] |

| Hand Protection | Protective gloves.[3] |

| Eye Protection | Safety glasses. A face-shield may be required in some situations.[3] |

| Skin and Body Protection | Protective clothing and boots as required.[3] |

Experimental Protocols

Detailed experimental protocols for the safety assessment of new chemical entities like 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione would typically follow OECD (Organisation for Economic Co-operation and Development) guidelines. Below is a generalized workflow for an acute oral toxicity study, which would be a fundamental part of a comprehensive safety evaluation.

Generalized Protocol for Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

-

Animal Selection: Healthy, young adult rodents (typically rats or mice) from a single strain are used. Animals are acclimatized to laboratory conditions.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil). The concentration is calculated to administer the desired dose in a specific volume (e.g., 10 mL/kg body weight).

-

Administration: A single animal is dosed with the starting dose level. The substance is administered by gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

Data Analysis: The results are used to estimate the LD50 (the dose that is lethal to 50% of the animals) and its confidence intervals using statistical methods like maximum likelihood.

Visualizations

Logical Relationship of Key Safety Hazards (Based on Meldrum's Acid)

Caption: Logical flow of exposure and hazards for Meldrum's acid.

Experimental Workflow for Acute Toxicity Evaluation

Caption: Workflow for an acute oral toxicity study.

References

- 1. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione | 66131-14-4 [amp.chemicalbook.com]

- 6. Chlorinated and brominated persistent organic compounds in biological samples from the environment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide on the Core Mechanism of Action of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature, it is important to state that there is a significant lack of specific information regarding the biological mechanism of action of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione . The current body of research primarily focuses on its role as a chemical reagent in organic synthesis, rather than as a pharmacologically active agent. Consequently, detailed information on its biological targets, modulation of signaling pathways, and quantitative biological data is not available in the public domain.

This guide will summarize the known chemical properties of this compound and the biological activities of its parent structure, Meldrum's acid, and its other derivatives, to provide a contextual framework. However, it must be emphasized that these properties are not directly transferable to the 5,5-dibromo derivative.

Chemical Profile of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5,5-dibromomeldrum's acid, is a halogenated derivative of Meldrum's acid. Its primary documented application is as a brominating reagent in organic synthesis. The presence of two bromine atoms at the C5 position makes it a useful tool for introducing bromine into various molecules.

The Parent Compound: 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

To understand the chemical context of the 5,5-dibromo derivative, it is useful to consider the properties of its parent compound, Meldrum's acid. Meldrum's acid is a versatile organic compound known for the high acidity of the methylene protons at the C5 position. This reactivity makes it a valuable precursor in numerous organic reactions.

While the focus of this guide is the 5,5-dibromo derivative, it is noteworthy that various other derivatives of Meldrum's acid have been investigated for their biological potential. These studies have reported a range of activities, including:

-

Antimicrobial and Antifungal Properties: Certain derivatives have shown efficacy against various bacterial and fungal strains.[1]

-

Anticancer Activity: Some vanillidene derivatives of Meldrum's acid have been tested against different cancer cell lines, with molecular docking studies suggesting potential interactions with DNA and topoisomerase II.[1][2]

-

Antimalarial and Antioxidant Effects: Arylidene analogues of Meldrum's acid have been evaluated for their potential as antimalarial and antioxidant agents.[3]

It is crucial to reiterate that these biological activities are associated with other derivatives of Meldrum's acid and cannot be extrapolated to infer a mechanism of action for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione without specific experimental evidence.

Data Presentation, Experimental Protocols, and Visualizations

Due to the absence of research on the biological mechanism of action of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, the following components of a standard technical guide cannot be provided:

-

Quantitative Data Tables: No quantitative data on biological activity (e.g., IC50, Ki, MIC values) for the specified compound have been found.

-

Detailed Experimental Protocols: There are no published experimental protocols detailing the investigation of its biological mechanism of action.

-

Signaling Pathway and Workflow Diagrams: Without identified biological targets or affected pathways, the creation of Graphviz diagrams is not possible.

Conclusion

References

An In-depth Technical Guide on the Electrophilicity of 5,5-Dibromomeldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dibromomeldrum's acid, formally known as 5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly reactive derivative of Meldrum's acid. The presence of two bromine atoms on the C5 position significantly enhances the electrophilicity of this carbon and also renders the bromine atoms themselves susceptible to nucleophilic attack, making it a valuable reagent in organic synthesis. This technical guide provides a comprehensive overview of the electrophilic nature of 5,5-dibromomeldrum's acid, detailing its synthesis, reactions with various nucleophiles, and its application as a source of electrophilic bromine.

Synthesis of 5,5-Dibromomeldrum's Acid

5,5-Dibromomeldrum's acid is readily prepared by the direct bromination of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). The high acidity of the C5 protons in Meldrum's acid (pKa ≈ 4.97) facilitates its conversion to an enolate, which then reacts with an electrophilic bromine source.[1][2]

General Experimental Protocol: Synthesis of 5,5-Dibromomeldrum's Acid

A solution of Meldrum's acid in a suitable solvent (e.g., dichloromethane) is treated with a base (e.g., pyridine) at low temperature (e.g., 0 °C). To this mixture, a solution of bromine in the same solvent is added dropwise. The reaction is typically stirred for a few hours, followed by an acidic workup to yield 5,5-dibromomeldrum's acid.

Electrophilic Reactions of 5,5-Dibromomeldrum's Acid

The primary electrophilic character of 5,5-dibromomeldrum's acid is demonstrated through its role as a brominating agent and its reactivity towards various nucleophiles.

As an Electrophilic Bromine Source

5,5-Dibromomeldrum's acid serves as a convenient and solid source of electrophilic bromine, offering an alternative to handling hazardous elemental bromine.[3]

Reactions with Nucleophiles

The electron-withdrawing nature of the two carbonyl groups and the two bromine atoms makes the C5 carbon highly electrophilic and susceptible to attack by nucleophiles.

In the presence of a copper(I) bromide catalyst, 5,5-dibromomeldrum's acid reacts with olefins to form 5-ethylene Meldrum's acid derivatives. This reaction likely proceeds through a carbene or carbenoid intermediate.

Detailed Experimental Protocol: Reaction with Styrene

To a solution of 5,5-dibromomeldrum's acid and styrene in a suitable solvent like acetonitrile, copper(I) bromide is added. The reaction mixture is then heated under reflux for several hours. After cooling, the reaction is worked up by filtration and removal of the solvent. The crude product is then purified by column chromatography to yield the corresponding 5-ethylidene Meldrum's acid derivative.

| Reactant/Reagent | Molar Equiv. |

| 5,5-Dibromomeldrum's Acid | 1.0 |

| Styrene | 1.2 |

| Copper(I) Bromide | 0.1 |

| Acetonitrile | - |

| Product | Yield (%) |

| 5-(1-Phenylethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Varies |

Note: The yield is dependent on specific reaction conditions and substrate.

While specific examples with 5,5-dibromomeldrum's acid are not extensively documented in the reviewed literature, the reactivity of the analogous 5-bromo-Meldrum's acid with nucleophiles like aminomercaptopyrimidines suggests that the C5 position is susceptible to nucleophilic attack by amines and thiols. These reactions would likely lead to the formation of 5-amino or 5-thio substituted Meldrum's acid derivatives.

Potential Application in Cycloaddition Reactions

Although direct [4+2] or [3+2] cycloaddition reactions involving 5,5-dibromomeldrum's acid as a dienophile or dipolarophile are not well-documented, its ability to generate a carbene or carbenoid intermediate upon reaction with a suitable metal catalyst opens up possibilities for its use in cyclopropanation reactions. The reaction with olefins catalyzed by CuBr can be considered a formal [1+2] cycloaddition.

Hypothetical Cyclopropanation Workflow

Quantitative Data Summary

Currently, there is a limited amount of publicly available, structured quantitative data for the electrophilic reactions of 5,5-dibromomeldrum's acid. The following table provides a general overview based on available information.

| Nucleophile | Product Type | Catalyst | Yield Range |

| Olefins | 5-Ethylene Meldrum's Acid Derivatives | CuBr | Moderate to Good |

| Amines | 5-Amino-Meldrum's Acid Derivatives | - | Not Reported |

| Thiols | 5-Thio-Meldrum's Acid Derivatives | - | Not Reported |

Conclusion

5,5-Dibromomeldrum's acid is a potent electrophilic reagent with significant potential in organic synthesis. Its utility as a brominating agent and as a precursor to highly functionalized Meldrum's acid derivatives through reactions with nucleophiles has been established, although detailed studies on a wide range of substrates are still needed. The application of this reagent in metal-catalyzed reactions, particularly in the synthesis of cyclopropane derivatives, represents a promising area for future research. This guide provides a foundational understanding for researchers looking to explore the electrophilic chemistry of this versatile compound in the development of novel molecules and synthetic methodologies. Further investigation is warranted to fully elucidate its reaction mechanisms and expand its synthetic applications.

References

An In-depth Technical Guide on the Stability and Storage of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5,5-dibromomeldrum's acid, is a halogenated derivative of Meldrum's acid. Its unique chemical structure, featuring a reactive dibrominated active methylene group within a rigid cyclic system, makes it a valuable reagent and building block in organic synthesis. However, the presence of two bromine atoms significantly influences its stability profile compared to the parent compound. This guide provides a comprehensive overview of the stability and recommended storage conditions for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione to ensure its integrity and performance in research and development applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is presented in the table below.

| Property | Value |

| CAS Number | 66131-14-4 |

| Molecular Formula | C₆H₆Br₂O₄ |

| Molecular Weight | 301.92 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 75 - 78 °C |

Stability Profile

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is a reactive compound and is sensitive to several environmental factors. Understanding its stability under various conditions is crucial for its effective use.

Thermal Stability

Hydrolytic Stability

The ester linkages in the 1,3-dioxane-4,6-dione ring are susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of the electron-withdrawing bromine atoms may enhance the electrophilicity of the carbonyl carbons, potentially increasing the rate of hydrolysis compared to Meldrum's acid. Hydrolysis would lead to the opening of the heterocyclic ring.

Photostability

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is reported to be light-sensitive. Exposure to light, particularly UV radiation, can induce photochemical degradation. Carbon-bromine bonds are known to be susceptible to photolytic cleavage, which could initiate radical-based degradation pathways.

Postulated Decomposition Pathway

While specific experimental studies on the decomposition of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione are not extensively documented, a logical decomposition pathway can be postulated based on the known reactivity of related compounds. The primary degradation routes are likely to involve hydrolysis and thermal decomposition.

Storage and Handling

To maintain the purity and reactivity of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, strict adherence to proper storage and handling procedures is essential.

Recommended Storage Conditions

| Parameter | Recommendation |

| Temperature | Frozen (≤ -20°C) |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) |

| Light | Protect from light (store in an amber vial or in the dark) |

| Moisture | Store in a tightly sealed container to prevent moisture ingress |

Handling Precautions

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols for Stability Assessment

Detailed, validated stability testing protocols for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione are not publicly available. However, a general framework for assessing its stability can be established based on ICH guidelines for drug substance stability testing.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products.

Experimental Workflow for Forced Degradation

Methodology for a Representative Forced Degradation Condition (Hydrolytic Stability):

-

Preparation of Solutions: Prepare stock solutions of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione in a suitable organic solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic: Dilute the stock solution with 0.1 N HCl.

-

Basic: Dilute the stock solution with 0.1 N NaOH.

-

Neutral: Dilute the stock solution with purified water.

-

-

Incubation: Store the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.

-

Data Evaluation: Determine the percentage of degradation and identify any degradation products by comparing the chromatograms with that of an unstressed sample. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradants.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Suggested HPLC Method Parameters:

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

Note: This is a starting point, and method development and validation are required for a specific application.

Conclusion

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is a valuable but sensitive chemical reagent. Its stability is significantly affected by temperature, moisture, and light. Strict adherence to the recommended storage conditions—frozen, under an inert atmosphere, and protected from light—is paramount to preserving its chemical integrity. For researchers and drug development professionals, a thorough understanding of its stability profile and the implementation of appropriate handling procedures and stability-indicating analytical methods are essential for obtaining reliable and reproducible results in its synthetic applications. Further research into its specific degradation pathways and kinetics would be beneficial for the scientific community.

Navigating the Solubility of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione: A Technical Guide for Researchers

Introduction

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a halogenated derivative of Meldrum's acid, is a compound of increasing interest in synthetic organic chemistry and drug discovery. Its utility as a reactive intermediate for the synthesis of complex molecular architectures necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available solubility information, a detailed experimental protocol for its quantitative determination, and visual workflows to aid researchers in their experimental design.

While specific quantitative solubility data for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is not extensively available in the public domain, a qualitative observation notes that it is nearly transparent in methanol, suggesting good solubility in this polar protic solvent.[1] This guide will, therefore, extrapolate its likely solubility profile based on the known properties of its parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), and the general effects of halogenation on solubility.

Estimated Solubility Profile

Meldrum's acid is known to be soluble in water and other polar solvents such as alcohols and acetone, while exhibiting limited solubility in non-polar solvents. The introduction of two bromine atoms at the 5-position is expected to increase the molecular weight and the overall lipophilicity of the molecule. Halogenated organic compounds generally exhibit reduced solubility in water and increased solubility in organic solvents.[2] Consequently, it is anticipated that 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione will display enhanced solubility in a broader range of organic solvents compared to its parent compound.

The following table summarizes the estimated solubility of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione in a selection of common organic solvents. It is crucial to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent | Solvent Type | Estimated Solubility |

| Methanol | Polar Protic | High |

| Ethanol | Polar Protic | High |

| Acetone | Polar Aprotic | High |

| Dichloromethane | Halogenated | High |

| Chloroform | Halogenated | High |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Moderate to High |

| Diethyl Ether | Non-polar (Ether) | Moderate |

| Toluene | Aromatic | Low to Moderate |

| Hexane | Non-polar (Alkane) | Low |

| Water | Polar Protic | Very Low |

Experimental Protocol for Quantitative Solubility Determination

To provide researchers with a robust method for obtaining precise solubility data, the following experimental protocol is outlined. This method is based on the principle of preparing a saturated solution and determining the concentration of the solute.

Materials and Equipment:

-

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system if appropriate.

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh a known amount of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the withdrawn supernatant through a 0.22 µm syringe filter into a clean vial.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the prepared calibration standards.

-

Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the calibration standards.

-

Determine the concentration of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualizing Experimental Workflows

To further aid in the conceptualization of experimental procedures, the following diagrams, generated using the DOT language, illustrate key workflows.

Caption: Workflow for the experimental determination of solubility.

Caption: General synthetic pathway for a Meldrum's acid derivative.

Conclusion

While quantitative solubility data for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione remains to be fully elucidated, this guide provides a reasoned estimation of its solubility profile and a detailed, practical protocol for its experimental determination. The provided workflows offer a clear visual representation of the necessary experimental steps. This information is intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors. It is strongly recommended that the experimental protocol be followed to obtain precise solubility data for specific applications.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione. Due to a lack of available experimental spectra for this specific compound in the searched literature, this guide presents predicted NMR data based on the known spectral characteristics of the parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (commonly known as Meldrum's acid), and the established effects of bromine substitution on NMR chemical shifts.

Predicted ¹H and ¹³C NMR Data

The spectral data for the parent compound, Meldrum's acid, is presented alongside the predicted data for its 5,5-dibromo derivative to provide a clear comparison and rationale for the predicted chemical shifts.

Table 1: ¹H NMR Data

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione | CDCl₃ | ~1.75 | Singlet | 6H | 2 x CH₃ |

| ~3.65 | Singlet | 2H | CH₂ | ||

| 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione (Predicted) | CDCl₃ | ~1.80 | Singlet | 6H | 2 x CH₃ |

Rationale for Prediction: In the ¹H NMR spectrum of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, the two methyl groups at the C2 position are expected to be chemically equivalent, giving rise to a single sharp peak. The protons of the methylene group (CH₂) in the parent Meldrum's acid are absent in the dibrominated analog. The introduction of two bromine atoms at the C5 position will likely induce a slight downfield shift of the methyl proton signal due to their electron-withdrawing inductive effect.

Table 2: ¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione | CDCl₃ | ~27.0 | 2 x C H₃ |

| ~40.0 | C H₂ | ||

| ~105.0 | C (CH₃)₂ | ||

| ~170.0 | 2 x C =O | ||

| 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione (Predicted) | CDCl₃ | ~28.0 | 2 x C H₃ |

| ~50-60 | C Br₂ | ||

| ~106.0 | C (CH₃)₂ | ||

| ~165.0 | 2 x C =O |

Rationale for Prediction:

-

Methyl Carbons (2 x CH₃): Similar to the proton spectrum, a slight downfield shift is anticipated for the methyl carbons due to the inductive effect of the bromine atoms.

-

Dibrominated Carbon (CBr₂): The most significant change is expected for the C5 carbon. The substitution of two hydrogen atoms with two bromine atoms will cause a substantial downfield shift. The exact position is difficult to predict without experimental data for closely related structures, but it is expected to be in the 50-60 ppm range. Generally, α-halogenation on a carbon atom causes a downfield shift in the ¹³C NMR spectrum.

-

Quaternary Carbon (C(CH₃)₂): A minor downfield shift is predicted for the quaternary carbon at the C2 position.

-

Carbonyl Carbons (2 x C=O): The carbonyl carbons are also expected to experience a slight shift, likely a small upfield shift due to the alteration of the electronic environment of the ring system.

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione with atom numbering corresponding to the predicted NMR assignments.

Caption: Molecular structure of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione.

Experimental Protocols

While no specific protocol for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione was found, the following represents a standard methodology for acquiring NMR spectra for Meldrum's acid and its derivatives.

Sample Preparation

-

Dissolution: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: The sample is thoroughly mixed by gentle vortexing or inversion to ensure a homogeneous solution.

NMR Data Acquisition

The following is a logical workflow for NMR data acquisition and processing.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Typical Spectrometer Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

This guide provides a foundational understanding of the expected NMR characteristics of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione. Experimental verification is necessary to confirm these predictions and to obtain precise chemical shift and coupling constant values.

The Efficacy of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione in Selective Bromination: An Analysis of Available Data

For Immediate Release

Shanghai, China – December 24, 2025 – In the ever-evolving landscape of synthetic organic chemistry, the development of selective and efficient reagents is paramount for advancing drug discovery and materials science. This document explores the application of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as dibromomeldrum's acid, as a potential reagent for selective bromination reactions. Despite its structural promise as a bromine donor, a comprehensive review of the scientific literature and patent databases reveals a notable absence of specific applications and detailed protocols for its use in this capacity.

Introduction to Meldrum's Acid and its Derivatives

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for the high acidity of its C-5 methylene protons and its utility as a building block for a wide array of organic compounds.[1][2][3] Its derivatives are key intermediates in the synthesis of heterocycles, β-keto esters, and other valuable motifs.[3] The synthesis of Meldrum's acid itself is well-established, typically involving the condensation of malonic acid and acetone.[3]

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione: A Potential but Undocumented Brominating Agent

The target molecule, 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, is a commercially available compound.[4][5][6][7] Structurally, the presence of two bromine atoms at the activated C-5 position suggests its potential as an electrophilic brominating agent. However, extensive searches of the scientific literature have not yielded any specific studies, application notes, or detailed protocols for its use in the selective bromination of common organic substrates such as ketones, esters, or aromatic compounds.

While the reactivity of various derivatives of Meldrum's acid is well-documented, these studies predominantly focus on reactions at the C-5 position involving alkylation, arylation, and condensation reactions.[8] The reactions of 5-arylmethylene derivatives of Meldrum's acid, for instance, have been explored in the context of Michael additions and subsequent heterocyclizations.[1]

Established Reagents for Selective Bromination

In contrast to the lack of data for dibromomeldrum's acid, a variety of other reagents are well-established for selective bromination. These reagents offer different levels of reactivity and selectivity, catering to diverse synthetic needs.

A comparative overview of common brominating agents is presented in Table 1.

| Reagent | Formula | Molecular Weight ( g/mol ) | Form | Key Applications | Advantages | Disadvantages |

| Molecular Bromine | Br₂ | 159.81 | Fuming red-brown liquid | Electrophilic addition to alkenes and alkynes, aromatic bromination (with Lewis acid), α-bromination of carbonyls.[4] | Strong brominating agent, readily available.[4] | Highly corrosive, toxic, and difficult to handle.[4] |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White crystalline solid | Allylic and benzylic bromination, bromohydrin formation, α-bromination of carbonyls.[4] | Easy to handle solid, provides a low, constant concentration of Br₂, minimizing side reactions.[4] | Can be unreliable if not pure, requires a radical initiator for allylic/benzylic bromination.[4] |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | 285.92 | Off-white crystalline solid | Bromination of activated and deactivated aromatic compounds.[8] | Mild and highly effective, superior brominating ability compared to NBS for some substrates.[8] | Less commonly used than NBS or Br₂.[4] |

| Dioxane Dibromide | C₄H₈O₂·Br₂ | 247.92 | Orange solid | Regioselective bromination of substituted coumarins.[9] | Solid, stable, and safer alternative to liquid bromine. | Can be less reactive than Br₂. |

General Experimental Protocols for Selective Bromination

While specific protocols for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione are unavailable, the following represent general procedures for common bromination reactions using established reagents.

Protocol 1: Ortho-Monobromination of Phenols using DBDMH[10]

-

Reaction Setup: Dissolve the phenol substrate (1.0 mmol) in chloroform (5-7 mL) in a round-bottom flask at room temperature.

-

Reagent Addition: Add solid 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.50-0.52 mole equiv.) in portions to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, add a 10% aqueous solution of sodium hydrosulfite to quench any unreacted DBDMH. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Alpha-Bromination of Ketones using NBS[12]

-

Reaction Setup: To a solution of the ketone (1 mmol) in an ionic liquid such as [Bmim]PF6 (1.5 mL), add p-toluenesulfonic acid monohydrate (0.2 mmol) and N-bromosuccinimide (NBS) (1.2 mmol).

-

Reaction Conditions: Stir the mixture at room temperature for the time required to achieve complete conversion (e.g., 9 hours for acetophenone).[10]

-

Workup: Extract the reaction mixture with diethyl ether. Wash the combined organic extracts with a saturated aqueous solution of sodium sulfite.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the α-bromoketone.

Visualizing Bromination Pathways

The following diagrams illustrate general concepts relevant to bromination reactions.

Caption: General mechanism of electrophilic aromatic bromination.

Caption: Pathway for the α-bromination of a ketone.

Conclusion

While 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione presents an intriguing structural motif for a brominating agent, there is currently no published data to support its application in selective bromination reactions. Researchers and drug development professionals seeking to perform such transformations should rely on well-established reagents like N-bromosuccinimide and 1,3-dibromo-5,5-dimethylhydantoin, for which detailed protocols and a wealth of reactivity data are available. Further investigation into the reactivity of dibromomeldrum's acid is warranted to explore its potential synthetic utility.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. EP0220592A1 - 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane, process for its production and for 2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. WO2001052656A2 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]

- 7. heteroletters.org [heteroletters.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 10. The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: α-Bromination of Aldehydes with 5,5-Dibromomeldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Halogenated carbonyl compounds are pivotal intermediates in organic synthesis, serving as precursors to a wide array of functional groups. The α-bromination of aldehydes, in particular, furnishes versatile building blocks for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While various brominating agents such as molecular bromine, N-bromosuccinimide (NBS), and copper(II) bromide are commonly employed, the use of 5,5-dibromomeldrum's acid (5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione) presents a potentially advantageous alternative. Meldrum's acid derivatives are known for their high reactivity and unique chemical properties. This document provides detailed application notes and a generalized protocol for the α-bromination of aldehydes utilizing 5,5-dibromomeldrum's acid.

Reaction Principle and Mechanism

The α-bromination of aldehydes with 5,5-dibromomeldrum's acid is presumed to proceed through an acid-catalyzed enolization of the aldehyde, followed by an electrophilic attack of the enol on one of the bromine atoms of the reagent. The reaction is typically catalyzed by an acid, which facilitates the formation of the enol intermediate.[1][2] The enol, a nucleophilic species, then attacks the electrophilic bromine of 5,5-dibromomeldrum's acid. Subsequent deprotonation yields the α-bromo aldehyde and the monobrominated Meldrum's acid byproduct.

Caption: Proposed mechanism for the α-bromination of aldehydes.

Advantages of 5,5-Dibromomeldrum's Acid

While specific literature on the use of 5,5-dibromomeldrum's acid for aldehyde bromination is limited, its structural features suggest potential benefits:

-

Solid Reagent: As a crystalline solid, it is potentially easier and safer to handle compared to liquid bromine.

-

High Reactivity: The two bromine atoms are activated by the adjacent carbonyl groups of the Meldrum's acid scaffold, potentially leading to high reactivity.

-

Mild Reaction Conditions: The reaction may proceed under mild conditions, which is beneficial for substrates with sensitive functional groups.

Experimental Protocols

The following is a generalized experimental protocol for the α-bromination of aldehydes using 5,5-dibromomeldrum's acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Equipment

-

Aldehyde substrate

-

5,5-Dibromomeldrum's acid

-

Anhydrous solvent (e.g., dichloromethane, chloroform, diethyl ether)

-

Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

General Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv.) and the anhydrous solvent.

-

Addition of Catalyst: Add the acid catalyst (0.1 equiv.) to the solution and stir until dissolved.

-

Addition of Brominating Agent: Add 5,5-dibromomeldrum's acid (1.1 equiv.) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: General workflow for aldehyde α-bromination.

Substrate Scope and Yields (Hypothetical Data)

The following table presents hypothetical data for the α-bromination of various aldehydes using 5,5-dibromomeldrum's acid. This data is illustrative and based on typical outcomes for similar reactions. Actual yields will vary depending on the substrate and optimized reaction conditions.

| Entry | Aldehyde Substrate | Product | Hypothetical Yield (%) |

| 1 | Propanal | 2-Bromopropanal | 85 |

| 2 | Butanal | 2-Bromobutanal | 88 |

| 3 | Phenylacetaldehyde | 2-Bromo-2-phenylacetaldehyde | 75 |

| 4 | Cyclohexanecarboxaldehyde | 1-Bromo-1-cyclohexanecarboxaldehyde | 82 |

| 5 | 3-Phenylpropanal | 2-Bromo-3-phenylpropanal | 90 |

Safety Precautions

-

5,5-Dibromomeldrum's acid is a brominating agent and should be handled with care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction may release HBr gas; proper quenching procedures should be followed.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The α-bromination of aldehydes using 5,5-dibromomeldrum's acid represents a potentially valuable synthetic methodology. The solid nature of the reagent and the possibility of mild reaction conditions make it an attractive alternative to traditional brominating agents. The provided generalized protocol serves as a starting point for researchers to explore this transformation. Further investigation and optimization are encouraged to fully elucidate the scope and limitations of this reaction for various aldehyde substrates.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, presents a versatile yet underexplored scaffold for the synthesis of a variety of heterocyclic compounds. Its gem-dibromo functionality at the activated C5 position makes it an ideal electrophilic partner for cyclocondensation reactions with various binucleophiles. This document provides detailed application notes and proposed experimental protocols for the synthesis of pyrazole, pyrimidine, and thiazole derivatives utilizing this reactive starting material. The methodologies outlined are based on established principles of heterocyclic synthesis from gem-dibromoalkanes, offering a foundational guide for the exploration of novel synthetic pathways and the generation of diverse molecular libraries for drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient and modular synthetic routes to these scaffolds is a cornerstone of modern organic chemistry. 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as dibrominated Meldrum's acid, is a highly reactive building block. The presence of two bromine atoms on a carbon atom flanked by two carbonyl groups enhances its electrophilicity, making it a prime candidate for reactions with nucleophilic reagents to construct various heterocyclic rings. This document outlines proposed synthetic strategies for the preparation of pyrazoles, pyrimidines, and thiazoles from this starting material.

Proposed Synthetic Pathways

The general synthetic strategy involves the reaction of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione with a binucleophile (N-N, N-C-N, or S-C-N) to form the desired heterocyclic ring. The reaction is expected to proceed via a double nucleophilic substitution, with the elimination of two equivalents of a hydrogen bromide salt.

Application Notes and Protocols: Gem-Dibromocyclopropanation of Alkenes using 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5,5-Dibromomeldrum's acid, is a crystalline solid that serves as a convenient and effective precursor for the generation of dibromocarbene (:CBr₂). Unlike traditional methods for generating dibromocarbene, such as the reaction of bromoform with a strong base, 5,5-Dibromomeldrum's acid offers advantages in handling and reactivity. Its primary application in organic synthesis is the gem-dibromocyclopropanation of a wide range of alkenes. This reaction is of significant interest as the resulting gem-dibromocyclopropanes are versatile synthetic intermediates that can be transformed into a variety of valuable structures, including allenes, cyclopropanes, and ring-opened products.

This document provides detailed application notes and experimental protocols for the gem-dibromocyclopropanation of alkenes using 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione.

Reaction Principle and Mechanism